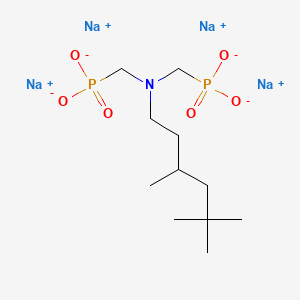
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound known for its unique structure and properties. It is primarily used in various industrial and scientific applications due to its ability to interact with metal ions and its stability under different conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The product is then purified through filtration and crystallization processes to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different phosphonate derivatives, while substitution reactions can result in a variety of substituted phosphonates .
Aplicaciones Científicas De Investigación
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Investigated for its potential use in biological systems due to its stability and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving metal ion imbalances.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion.
Mecanismo De Acción
The mechanism by which tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate exerts its effects involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelation process is crucial in various applications, including water treatment and medical therapies .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Nitrilotriacetic acid (NTA): Similar in function but with different structural properties.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities.
Uniqueness
Tetrasodium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides enhanced stability and selectivity in binding metal ions compared to other chelating agents. This makes it particularly useful in applications where high stability and selectivity are required .
Propiedades
Número CAS |
94087-55-5 |
|---|---|
Fórmula molecular |
C11H23NNa4O6P2 |
Peso molecular |
419.21 g/mol |
Nombre IUPAC |
tetrasodium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Clave InChI |
QHAFCOFPFIVMIV-UHFFFAOYSA-J |
SMILES canónico |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















